5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
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Description
5-(Methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, also known as MPPCA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MPPCA is a pyrazole derivative that has been synthesized through a multi-step process.
Scientific Research Applications
Synthesis Techniques and Chemical Reactivity
- Cross-Coupling Reactions for Condensed Pyrazoles : Ethyl 5-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions to produce alkynyl-4-(ethoxycarbonyl)pyrazoles. These reactions pave the way for synthesizing diverse condensed pyrazoles, demonstrating the versatility of pyrazole carboxylates in organic synthesis (Eglė Arbačiauskienė et al., 2011).
Bioactivity-Oriented Modification
- Antifungal Activity : A series of 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives demonstrated significant antifungal activity against various fungal strains. This highlights the potential of these compounds in developing new antifungal agents (Hao Liu et al., 2020).
Auxin Activities and Agricultural Applications
- Plant Growth Regulation : Compounds synthesized from substituted 1H-pyrazole-5-formic acid and thiadiazole demonstrated auxin activities, suggesting their potential use in agriculture to modulate plant growth (A. Yue et al., 2010).
Material Science and Nonlinear Optical Properties
- Structural and Spectroscopic Evaluations : Research on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid revealed insights into its crystal structure and nonlinear optical properties, showcasing the material science applications of pyrazole derivatives (Ö. Tamer et al., 2015).
Corrosion Inhibition
- Steel Protection in Acidic Environments : The use of pyrazole derivatives as corrosion inhibitors for steel in acidic solutions has been investigated, demonstrating their effectiveness in protecting industrial materials (P. Paul et al., 2020).
properties
IUPAC Name |
5-(methoxymethyl)-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-8-11-10(12(15)16)7-13-14(11)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNJBHPFRNTEEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=NN1C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid |
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